molecular formula C25H45N7Na3O22P3S B12358212 S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate

S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate

Cat. No.: B12358212
M. Wt: 989.6 g/mol
InChI Key: NYWXCANLDZAEET-DKUZPEHRSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate typically involves the reaction of coenzyme A with acetoacetyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes where microorganisms are used to produce coenzyme A derivatives. The fermentation broth is then subjected to various purification steps, including filtration, centrifugation, and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate involves its role as an intermediate in the biosynthesis of polyhydroxybutyrate. It is converted to acetoacetyl-coenzyme A by the enzyme acetoacetyl-CoA thiolase. This compound then participates in various metabolic pathways, including the synthesis and oxidation of fatty acids .

Comparison with Similar Compounds

Similar Compounds

    Acetyl-coenzyme A: Another important coenzyme A derivative involved in metabolic pathways.

    Succinyl-coenzyme A: Plays a role in the citric acid cycle.

    Malonyl-coenzyme A: Involved in fatty acid synthesis.

Uniqueness

S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate is unique due to its specific role in the biosynthesis of polyhydroxybutyrate and its involvement in ketone body metabolism. Unlike other coenzyme A derivatives, it serves as a key intermediate in the production of biodegradable plastics .

Properties

Molecular Formula

C25H45N7Na3O22P3S

Molecular Weight

989.6 g/mol

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;tetrahydrate

InChI

InChI=1S/C25H40N7O18P3S.3Na.4H2O/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;;;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;;4*1H2/q;3*+1;;;;/p-3/t14-,18-,19-,20+,24-;;;;;;;/m1......./s1

InChI Key

NYWXCANLDZAEET-DKUZPEHRSA-K

Isomeric SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.O.[Na+].[Na+].[Na+]

Canonical SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.O.[Na+].[Na+].[Na+]

Origin of Product

United States

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